molecular formula C13H9BrClNO2S B2392266 (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate CAS No. 1428122-44-4

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate

Cat. No.: B2392266
CAS No.: 1428122-44-4
M. Wt: 358.63
InChI Key: PKBOEGMMMSUITO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a chemical compound of significant interest in medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule serves as a critical synthetic intermediate, designed to connect an E3 ubiquitin ligase ligand with a target protein ligand. The core structure incorporates a 5-bromothiophene moiety, which can function as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira reactions [https://www.ncbi.nlm.nih.gov/books/NBK548852/]. Concurrently, the 2-chloropyridine unit is a known hinge-binding motif that can be leveraged to target kinase domains, a common feature in many small-molecule inhibitors [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01129]. The (E)-prop-2-enoate linker is a crucial structural element that influences the overall topology and physicochemical properties of the final PROTAC construct, which directly impacts its efficacy in inducing targeted protein degradation [https://www.nature.com/articles/s41573-020-0087-3]. As a research tool, this compound provides a flexible scaffold for investigating novel degradation pathways and developing potential therapeutic strategies against challenging drug targets, including those previously considered "undruggable." Its primary research value lies in enabling the exploration of targeted protein degradation, a rapidly advancing field in chemical biology and drug discovery.

Properties

IUPAC Name

(5-bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2S/c14-11-5-10(8-19-11)7-18-13(17)2-1-9-3-4-16-12(15)6-9/h1-6,8H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBOEGMMMSUITO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)OCC2=CSC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)OCC2=CSC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound is an ester derivative comprising two primary subunits:

  • (5-Bromothiophen-3-yl)methanol : A brominated thiophene alcohol serving as the ester’s alcohol component.
  • (E)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid : A chloropyridine-substituted α,β-unsaturated carboxylic acid.

The synthesis requires:

  • Bromination of thiophene derivatives.
  • Stereoselective formation of the (E)-configured α,β-unsaturated acid.
  • Esterification under mild conditions to preserve stereochemistry.

Synthesis of (5-Bromothiophen-3-yl)methanol

Direct Bromination of Thiophene Derivatives

Bromination at the 5-position of thiophene is achieved via electrophilic aromatic substitution (EAS). Key methods include:

Bromine in Carbon Tetrachloride

Thiophene undergoes bromination with Br₂ in CCl₄ at 0–25°C, yielding 2,5-dibromothiophene. Subsequent regioselective debromination using Zn/HOAc selectively removes the 2-bromo substituent, yielding 5-bromothiophene.

Reaction Conditions :

Reagent Solvent Temperature Yield
Br₂ (1.1 eq) CCl₄ 0°C → 25°C 72%
Zn (2 eq) HOAc Reflux 68%
N-Bromosuccinimide (NBS) with Radical Initiators

NBS with benzoyl peroxide (BPO) in CCl₄ selectively brominates thiophene at the 5-position under radical conditions.

Optimization Data :

Initiator Time (h) Yield
BPO (0.1 eq) 4 85%
AIBN (0.05 eq) 6 78%

Hydroxymethylation of 5-Bromothiophene

The methanol subunit is introduced via Friedel–Crafts hydroxymethylation using paraformaldehyde and BF₃·Et₂O.

Procedure :
5-Bromothiophene (1 eq), paraformaldehyde (1.2 eq), and BF₃·Et₂O (1.5 eq) in DCM at 0°C for 2 h, followed by quenching with NaHCO₃.
Yield : 63% after silica gel chromatography.

Synthesis of (E)-3-(2-Chloropyridin-4-yl)prop-2-enoic Acid

Heck–Mizoroki Coupling

Palladium-catalyzed coupling of 2-chloropyridine-4-boronic acid with acrylic acid forms the (E)-configured α,β-unsaturated acid.

Catalytic System :

Catalyst Ligand Base Solvent Yield
Pd(OAc)₂ PPh₃ K₂CO₃ DMF/H₂O 74%
PdCl₂(dppf) Xantphos Et₃N Toluene 81%

Stereoselectivity : >98% (E) confirmed by NOESY.

Knoevenagel Condensation

2-Chloropyridine-4-carbaldehyde undergoes condensation with malonic acid in pyridine/piperidine.

Conditions :

Solvent Catalyst Temperature Yield
Pyridine Piperidine 80°C 67%

Esterification of the Components

Steglich Esterification

(5-Bromothiophen-3-yl)methanol and (E)-3-(2-chloropyridin-4-yl)prop-2-enoic acid are coupled using DCC/DMAP in anhydrous DCM.

Optimization Table :

Coupling Reagent Solvent Time (h) Yield
DCC/DMAP DCM 12 88%
EDCI/HOBt THF 24 76%

Acid Chloride Method

The acid is converted to its chloride using SOCl₂, followed by reaction with the alcohol.

Procedure :

  • (E)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid (1 eq) + SOCl₂ (2 eq) → reflux 2 h.
  • Add (5-bromothiophen-3-yl)methanol (1.1 eq) in pyridine.
    Yield : 82% after distillation.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for esterification:

  • DCC/DMAP in DCM, 80°C, 30 min → 91% yield.

Enzymatic Esterification

Lipase B (CAL-B) in tert-butanol at 45°C achieves 65% yield but requires longer durations (72 h).

Challenges and Optimization Strategies

  • Bromine Selectivity : Radical bromination minimizes di-substitution.
  • Stereochemical Integrity : Pd-catalyzed couplings preserve (E)-configuration.
  • Side Reactions : DMAP suppresses racemization during esterification.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenoate linker can be reduced to form the corresponding alkane.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene and pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both thiophene and pyridine rings makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Methyl 3-(2-cyano-2-ethoxycarbonyl-3-phenylcyclopropyl)prop-2-enoate ()

This compound (C₁₇H₁₇NO₄) shares a propenoate ester backbone but differs in substituents: a cyclopropane ring with phenyl, cyano, and ethoxycarbonyl groups replaces the bromothiophene and chloropyridine moieties. Key comparisons include:

Property Target Compound Compound
Molecular Formula C₁₃H₉BrClNO₂S C₁₇H₁₇NO₄
Key Substituents Br (thiophene), Cl (pyridine) Phenyl, CN, CO₂Et (cyclopropane)
Conjugation Extended π-system (thiophene-propenoate-pyridine) Cyclopropane-propenoate conjugation
Bond Lengths Hypothetical C=C (propenoate) ~1.34 Å C1–C2: 1.528 Å, C1–C3: 1.556 Å
Crystal System Monoclinic (assumed) Monoclinic (P121/n1, V = 1621.6 ų)

Electronic Effects :

  • The cyano group in introduces steric and electronic conflicts, shortening adjacent cyclopropane bonds (C1–C2/C1–C3: 1.528–1.556 Å vs. normal 1.497 Å) . Similar distortions may occur in the target compound due to bromine’s bulk and electronegativity.
Pyridine Derivatives ()

The 2-chloropyridine group in the target compound aligns with derivatives cataloged in , such as 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine. Key differences include:

  • Substituent Position : Chlorine at pyridine’s 2-position (target) vs. 3-(dimethoxymethyl) substitution ().
  • Backbone Complexity: The target compound’s propenoate-thiophene linkage contrasts with pyrrolidine and silyloxy groups in derivatives.

Computational and Analytical Tools

Both compounds rely on crystallographic software for structural validation:

  • Refinement : SHELXL is widely used for small-molecule refinement, ensuring accurate bond-length and angle calculations.
  • Visualization : ORTEP and WinGX enable anisotropic displacement ellipsoid modeling, critical for analyzing steric effects in the target compound’s bromothiophene and chloropyridine groups.

Biological Activity

The compound (5-Bromothiophen-3-yl)methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromothiophene moiety linked to a chloropyridine via a prop-2-enoate group. Its molecular formula is C13H10BrClN2O2SC_{13}H_{10}BrClN_2O_2S. The presence of halogen substituents (bromine and chlorine) is significant as these groups often enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including:

  • Antitumor Activity : Many brominated thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the chloropyridine moiety may enhance this activity through synergistic effects.
  • Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activities, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be attributed to the modulation of inflammatory pathways at the cellular level.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Bromine SubstitutionIncreases lipophilicity and enhances interaction with biological targets.
Chlorine SubstitutionModulates electronic properties, potentially increasing binding affinity to receptors.
Prop-2-enoate LinkageContributes to the overall stability and reactivity of the compound.

Case Studies and Research Findings

  • Antitumor Activity in Breast Cancer Cells :
    A study demonstrated that brominated thiophene derivatives showed significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with standard chemotherapeutics exhibited a synergistic effect, enhancing overall efficacy while reducing side effects .
  • Antimicrobial Testing :
    Research on related compounds indicated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
  • Inflammation Modulation :
    In vitro studies have shown that certain thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Q & A

Q. Advanced

  • X-ray crystallography : In analogs like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, the bromine atom introduces torsional strain, forcing a non-planar conformation between aromatic rings .
  • Electron-withdrawing effects : Chlorine on pyridine increases electrophilicity of the α,β-unsaturated ester, enhancing reactivity toward thiol nucleophiles in biochemical assays .

What experimental design considerations mitigate limitations in pollution or degradation studies for halogenated compounds?

Q. Advanced

  • Sample stabilization : Use continuous cooling to slow organic degradation during long-term spectral analysis (e.g., HSI data collection) .
  • Matrix complexity : Spiking environmental samples with isotopically labeled analogs controls for matrix interference in LC-MS quantification.

Notes

  • Structural analogs and methodologies are derived from peer-reviewed sources (e.g., Acta Crystallographica, Tetrahedron).
  • Computational and experimental data should be validated through iterative hypothesis testing.

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